

Hydroxy Atrazine-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Hydroxy Atrazine-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hydroxy Atrazine-d5**, a deuterated analog of the major atrazine metabolite, hydroxyatrazine. This document consolidates critical data, experimental applications, and relevant biological pathways to support its use in research and analytical settings.

Core Compound Data

Hydroxy Atrazine-d5 is primarily utilized as an internal standard in analytical chemistry for the precise quantification of atrazine and its metabolites in various matrices.[1][2] Its deuterated nature allows for differentiation from its naturally occurring analog by mass spectrometry, ensuring high accuracy in analytical measurements.

Parameter	Value	Reference
CAS Number	1276197-25-1	INVALID-LINK
Molecular Weight	202.27 g/mol	INVALID-LINK
Molecular Formula	C8H10D5N5O	INVALID-LINK
Unlabeled CAS Number	2163-68-0	INVALID-LINK
Unlabeled Molecular Weight	197.24 g/mol	INVALID-LINK



Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for **Hydroxy Atrazine-d5** is not readily available in the public domain, a general approach for the synthesis of isotopically labeled atrazine analogs can be inferred from the literature. The synthesis of ¹³C-labeled atrazine, for instance, starts from ¹³C-labeled urea.[3] A similar strategy could be employed for deuterium labeling, likely involving the use of deuterated precursors during the synthesis of the triazine ring or the subsequent alkylation steps.

A plausible synthetic route would involve the reaction of cyanuric chloride with isotopically labeled ethylamine (ethylamine-d5) and unlabeled isopropylamine in a stepwise manner under controlled pH and temperature conditions.

Experimental Protocols

Hydroxy Atrazine-d5 is a critical component in analytical methods for detecting and quantifying atrazine and its metabolites in environmental and biological samples. Below are representative protocols for its application.

Protocol 1: Analysis of Atrazine and Metabolites in Water by LC-MS/MS (Based on EPA Method 536)

This protocol outlines the direct analysis of triazine pesticides in drinking water without the need for solid-phase extraction.[4]

- 1. Reagents and Standards:
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Ultrapure water
- Atrazine, simazine, propazine, and their metabolites (analytical standards)
- **Hydroxy Atrazine-d5** and other deuterated internal standards (e.g., Atrazine-d5)
- 2. Standard Preparation:
- Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., 1 mg/mL).



- Prepare a mixed stock solution of all analytes and a separate mixed stock solution of all internal standards.
- Prepare a series of calibration standards by spiking appropriate volumes of the mixed analyte stock solution into ultrapure water.
- Spike a known concentration of the mixed internal standard solution (containing Hydroxy Atrazine-d5) into each calibration standard and sample. A typical final concentration is 5 ng/mL.[4]

3. Sample Preparation:

- To a 1 mL water sample, add ammonium acetate to a final concentration of 20 mM.
- Add the internal standard mix to the sample.
- If necessary, centrifuge the sample to remove any particulate matter.

4. LC-MS/MS Analysis:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 μm).
- Mobile Phase A: 5 mM ammonium acetate in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.25 mL/min.
- Injection Volume: 100 μL.
- MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor and product ions for each analyte and internal standard using multiple reaction monitoring (MRM).

5. Quantification:

- Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.
- Quantify the analytes in the samples using the calibration curve.

Protocol 2: Analysis of Atrazine and Metabolites in Soil by GC-MS

This protocol provides a general workflow for the extraction and analysis of atrazine and its metabolites from soil samples.

1. Reagents and Standards:



- Acetonitrile (pesticide residue grade)
- Sodium sulfate (anhydrous)
- Analytical standards of atrazine and its metabolites
- Hydroxy Atrazine-d5 internal standard solution
- 2. Sample Preparation and Extraction:
- Weigh 10 g of homogenized soil into a centrifuge tube.
- Spike the soil with a known amount of the **Hydroxy Atrazine-d5** internal standard solution.
- Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction step with another 20 mL of acetonitrile.
- Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

- GC Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injector: Splitless mode.
- Oven Temperature Program: Optimize for the separation of atrazine and its metabolites.
- MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for each analyte and the internal standard.

4. Quantification:

- Prepare a calibration curve by analyzing standards containing known concentrations of the analytes and a constant concentration of the internal standard.
- Calculate the concentration of each analyte in the soil sample based on the internal standard calibration.

Signaling Pathways and Biological Relevance

While **Hydroxy Atrazine-d5** is primarily an analytical tool, its relevance is tied to understanding the biological effects of its parent compound, atrazine. Atrazine is a known endocrine-disrupting chemical that can interfere with hormonal signaling pathways.



Atrazine's Interaction with G Protein-Coupled Estrogen Receptor (GPER)

Recent studies have shown that atrazine can bind to the G protein-coupled estrogen receptor (GPER), also known as GPR30. This interaction can trigger downstream signaling cascades that are typically activated by estrogen.



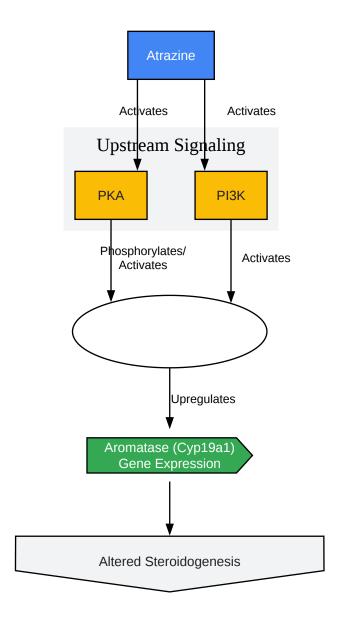
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Caption: Atrazine-induced GPER signaling pathway leading to cell proliferation.

Atrazine's Impact on NR5A Nuclear Receptors and Steroidogenesis

Atrazine has also been shown to affect the activity of the NR5A family of nuclear receptors, such as Steroidogenic Factor 1 (SF-1). This can lead to the upregulation of genes involved in steroid synthesis, including aromatase (Cyp19a1). The activation of NR5A receptors by atrazine appears to be indirect, potentially involving the activation of protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K) signaling pathways.





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Caption: Atrazine's effect on NR5A receptor signaling and steroidogenesis.

Conclusion

Hydroxy Atrazine-d5 is an indispensable tool for the accurate and reliable quantification of atrazine and its metabolites. Its use as an internal standard is well-established in various analytical methods, particularly those employing mass spectrometry. Understanding the biological pathways affected by the parent compound, atrazine, provides a critical context for the application of this deuterated standard in environmental monitoring, toxicology studies, and



research into endocrine disruption. This guide serves as a foundational resource for professionals engaged in these fields.

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